![molecular formula C15H20N2O3 B14503377 4-{[Bis(2-hydroxyethyl)amino]methyl}-8-methylquinolin-2(1H)-one CAS No. 64392-39-8](/img/structure/B14503377.png)
4-{[Bis(2-hydroxyethyl)amino]methyl}-8-methylquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[Bis(2-hydroxyethyl)amino]methyl}-8-methylquinolin-2(1H)-one is a complex organic compound with a unique structure that includes both quinoline and bis(2-hydroxyethyl)amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[Bis(2-hydroxyethyl)amino]methyl}-8-methylquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the reaction of 8-methylquinolin-2(1H)-one with formaldehyde and bis(2-hydroxyethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-{[Bis(2-hydroxyethyl)amino]methyl}-8-methylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the bis(2-hydroxyethyl)amino group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
4-{[Bis(2-hydroxyethyl)amino]methyl}-8-methylquinolin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[Bis(2-hydroxyethyl)amino]methyl}-8-methylquinolin-2(1H)-one involves its interaction with specific molecular targets. The bis(2-hydroxyethyl)amino group can form hydrogen bonds with biological molecules, while the quinoline ring can intercalate with DNA or interact with enzymes. These interactions can modulate biological pathways and exert various effects, such as inhibiting enzyme activity or altering gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-{[Bis(2-hydroxyethyl)amino]methyl}-2-tert-butyl-6-methylphenol
- 4-{[Bis(2-hydroxyethyl)amino]methyl}-2,6-ditert-butylphenol
Uniqueness
4-{[Bis(2-hydroxyethyl)amino]methyl}-8-methylquinolin-2(1H)-one is unique due to its specific combination of functional groups and its potential for diverse applications. Compared to similar compounds, it offers a distinct set of chemical properties and biological activities that make it valuable for various research and industrial purposes.
Properties
CAS No. |
64392-39-8 |
|---|---|
Molecular Formula |
C15H20N2O3 |
Molecular Weight |
276.33 g/mol |
IUPAC Name |
4-[[bis(2-hydroxyethyl)amino]methyl]-8-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C15H20N2O3/c1-11-3-2-4-13-12(9-14(20)16-15(11)13)10-17(5-7-18)6-8-19/h2-4,9,18-19H,5-8,10H2,1H3,(H,16,20) |
InChI Key |
VTBTYXQVZASAGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=O)N2)CN(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



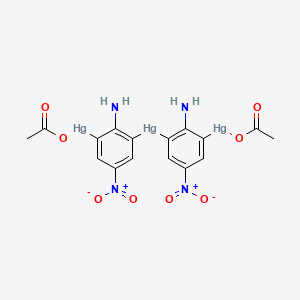
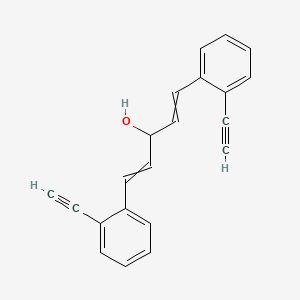
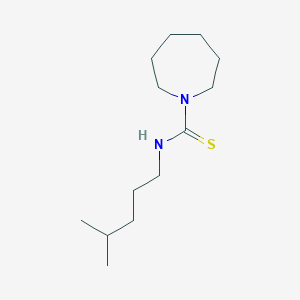
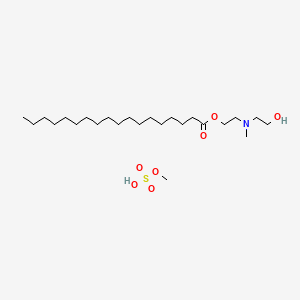

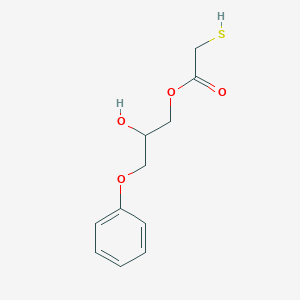

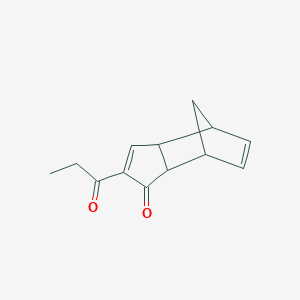
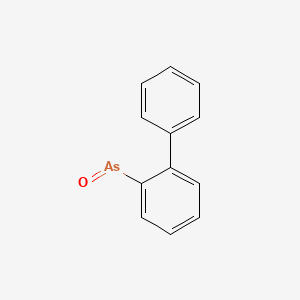

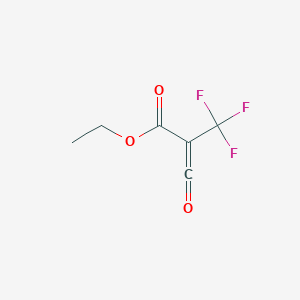
![Ethyl 1-(bromomethyl)bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14503388.png)

